molecular formula C23H14ClNS B12587487 Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)- CAS No. 633298-41-6

Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-

Cat. No.: B12587487
CAS No.: 633298-41-6
M. Wt: 371.9 g/mol
InChI Key: OKDCOLUJAHMLKA-UHFFFAOYSA-N
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Description

Benzo[f]quinoline is a polycyclic aromatic hydrocarbon featuring a fused benzene and quinoline ring system. The compound "1-(3-chlorophenyl)-3-(2-thienyl)-benzo[f]quinoline" is distinguished by its substitution pattern: a 3-chlorophenyl group at position 1 and a 2-thienyl group at position 3 (Figure 1).

Such structural features are critical in medicinal chemistry, particularly for anticancer agents, as highlighted in studies on benzo[f]quinoline derivatives .

Properties

CAS No.

633298-41-6

Molecular Formula

C23H14ClNS

Molecular Weight

371.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-thiophen-2-ylbenzo[f]quinoline

InChI

InChI=1S/C23H14ClNS/c24-17-7-3-6-16(13-17)19-14-21(22-9-4-12-26-22)25-20-11-10-15-5-1-2-8-18(15)23(19)20/h1-14H

InChI Key

OKDCOLUJAHMLKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=CS4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Biological Activity

Benzo[f]quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial domains. This article focuses on the biological activity of the compound Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)- , exploring its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Overview of Benzo[f]quinoline Derivatives

Benzo[f]quinolines are a class of fused heterocyclic compounds known for their pharmacological properties. The presence of different substituents on the quinoline core significantly influences their biological activity. Research indicates that modifications at specific positions can enhance anticancer efficacy and alter mechanisms of action.

Synthesis

The synthesis of benzo[f]quinoline derivatives often involves multi-step reactions, including cyclization and functional group transformations. For instance, a common approach involves the use of aryl halides and thienyl compounds under specific catalytic conditions to yield the desired product with high purity and yield. Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing these compounds.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of benzo[f]quinoline derivatives. The compound 1-(3-chlorophenyl)-3-(2-thienyl)- exhibits significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The primary mechanism by which benzo[f]quinolines exert their anticancer effects is through the induction of oxidative stress, leading to DNA damage and apoptosis in cancer cells. This was evidenced by studies showing increased levels of reactive oxygen species (ROS) upon treatment with these compounds .
  • In Vitro Studies : In vitro assays using human cancer cell lines such as MCF7 (breast cancer), H460 (lung cancer), and HCT116 (colon cancer) revealed that this compound has an IC50 value comparable to established chemotherapeutics like doxorubicin. For example, compound 3f showed IC50 values of 4.7 µM against H460 cells, indicating potent cytotoxic activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of specific substituents significantly impacts the biological activity:

CompoundSubstituentIC50 (µM) against MCF7IC50 (µM) against HCT116
3eFuryl6.86.8
3fThienyl4.74.9
3jMethoxyphenyl5.26.8

These findings suggest that both electron-donating and electron-withdrawing groups play critical roles in modulating the activity of benzo[f]quinolines .

Case Studies

Several case studies have explored the efficacy of benzo[f]quinoline derivatives in clinical settings:

  • Study on Anticancer Activity : A recent study evaluated a series of benzo[f]quinoline derivatives, including 1-(3-chlorophenyl)-3-(2-thienyl)- , demonstrating significant lethality against leukemia cell lines with a notable structure-activity relationship that correlates with their chemical structure .
  • Mechanistic Insights : Another study investigated the interaction of these compounds with cellular targets such as topoisomerase II and ATP synthase, revealing that they may act as inhibitors, thereby disrupting essential cellular processes involved in cancer cell proliferation .

Scientific Research Applications

Synthesis of Benzo[f]quinoline Derivatives

The synthesis of benzo[f]quinoline derivatives typically involves multi-step reactions that yield compounds with significant biological activity. A notable method includes the quaternization of the nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction. This approach has been utilized to create a variety of quaternary salts and cycloadducts with promising anticancer properties .

Key Synthetic Pathways

  • Quaternization Reactions : The initial step involves reacting benzo[f]quinoline with reactive halides to form quaternary salts.
  • Dipolar Cycloaddition : The generated ylides from quaternary salts undergo cycloaddition with dipolarophiles to yield diverse derivatives .

Case Study: Anticancer Activity

In a recent study, several benzo[f]quinoline derivatives were synthesized and evaluated for their anticancer activity. Among these, specific compounds demonstrated remarkable cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and melanoma. For instance, compound 3d exhibited non-selective activity across multiple cancer types, while compound 3f showed selective efficacy against leukemia cells .

Anticancer Properties

Benzo[f]quinoline derivatives have been extensively studied for their potential as anticancer agents. Their ability to interact with cellular pathways makes them candidates for further development in cancer therapies.

  • Mechanism of Action : The anticancer activity is attributed to the compounds' ability to induce apoptosis in cancer cells and inhibit proliferation through various molecular pathways.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the aromatic substituents significantly influence the biological activity of these compounds .

Antimicrobial Activity

Some derivatives of benzo[f]quinoline have shown antimicrobial properties, making them potential candidates for developing new antibiotics. Their effectiveness against bacterial strains highlights their versatility beyond anticancer applications .

Material Science Applications

Benzo[f]quinoline derivatives are also being explored for their optoelectronic properties, particularly in the development of organic light-emitting devices (OLEDs). The extended π-π conjugation present in these compounds contributes to their photophysical characteristics, making them suitable for use in advanced electronic materials .

Fluorescent Properties

The fluorescent nature of certain benzo[f]quinoline derivatives has been harnessed for applications in sensors and imaging technologies. These compounds can be utilized in detecting environmental pollutants or biological markers due to their sensitive fluorescence response .

Summary of Findings

Application AreaKey Findings
Anticancer Compounds exhibit significant cytotoxicity against various cancer cells; structure modifications enhance activity.
Antimicrobial Some derivatives demonstrate effectiveness against bacterial strains.
Material Science Potential use in OLEDs and sensors due to favorable photophysical properties.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound undergoes EAS at electron-rich regions influenced by substituents:

  • Chlorophenyl Group : The electron-withdrawing –Cl group deactivates the phenyl ring, directing electrophiles to the meta position relative to the chlorine atom.

  • Thienyl Group : The electron-rich thiophene moiety activates adjacent positions for electrophilic attack (e.g., sulfonation, nitration).

Key EAS Reactions:

Reaction TypeConditionsProductRegioselectivity
NitrationHNO₃/H₂SO₄Nitro derivativesMeta to –Cl, ortho/para to thienyl
HalogenationX₂/FeX₃Halo-substituted productsDominated by thienyl activation

Cross-Coupling Reactions

The thienyl group participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl structures.

  • Stille Coupling : Couples with organostannanes, enabling C–C bond formation at the thiophene ring.

Cycloaddition Reactions

The thiophene moiety engages in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming fused bicyclic adducts. Computed frontier molecular orbitals (FMOs) indicate high electron density (HOMO) at the thienyl group, facilitating nucleophilic reactivity .

Coordination Chemistry

The quinoline nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Ru, Pt). DFT studies reveal:

  • HOMO (-5.72 eV) : Localized on the quinoline N and thienyl S, enabling electron donation .

  • LUMO (-1.98 eV) : Located near the chlorophenyl group, suggesting electrophilic susceptibility .

Example Reaction:

Compound + [RuCl₂(p-cymene)]₂Ru(II) complex\text{Compound + [RuCl₂(p-cymene)]₂} \rightarrow \text{Ru(II) complex}
Applications: Catalysis or photoluminescent materials.

Nucleophilic Aromatic Substitution (NAS)

The chlorophenyl group undergoes NAS under harsh conditions (e.g., NH₃/EtOH, 150°C), replacing –Cl with –NH₂. Kinetic studies show slower rates compared to non-fused chlorobenzenes due to steric hindrance.

Oxidation and Reduction

  • Oxidation : Thienyl sulfur oxidizes to sulfoxide/sulfone using H₂O₂ or mCPBA.

  • Reduction : Quinoline ring hydrogenation (H₂/Pd-C) yields tetrahydro derivatives, altering electronic properties.

Thermal and Photochemical Reactivity

Differential scanning calorimetry (DSC) reveals decomposition onset at 280°C, consistent with polycyclic stability. UV irradiation induces [2+2] cycloaddition at the quinoline core, confirmed by TD-DFT calculations .

Computational Insights

  • Hirshfeld Surface Analysis : Identifies dominant H···Cl (12.7%) and H···S (8.3%) interactions, influencing solid-state packing and solubility .

  • Nonlinear Optical (NLO) Properties : High hyperpolarizability (β₀ = 4.5 × 10⁻³⁰ esu) suggests utility in optoelectronics .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key physicochemical parameters with structurally related benzoquinoline derivatives is summarized in Table 1.

Table 1: Physicochemical Properties of Benzo[f]quinoline Derivatives

Compound Substituents Molecular Weight (g/mol) XlogP PSA (Ų) Key Features
Target Compound* 1-(3-ClPh), 3-(2-thienyl) ~347.8† ~5.8‡ ~25§ Chlorophenyl (electron-withdrawing), thienyl (π-conjugation)
1-Methyl-3-phenyl 1-Me, 3-Ph 269.12 5.5 12.9 Hydrophobic, low polarity
3-Alkyl-2-Ph-4-CF3 2-Ph, 3-alkyl, 4-CF3 Not reported High¶ Not reported Trifluoromethyl enhances lipophilicity
1-(3-Ethoxy-4-OHPh)-1,4-dihydro 3-ethoxy-4-OHPh 335.34 ~3.0 55.6 Polar, hydrogen-bonding groups

*Calculated values for the target compound: †Estimated based on substituent contributions (C${19}$H${12}$ClNS: 347.8). ‡XlogP inferred from substituent contributions (chlorophenyl: +2.0, thienyl: +1.3). §PSA estimated (thienyl: 28 Ų, quinoline N: 12.9 Ų). ¶CF$_3$ groups typically increase logP by ~1.0.

Key Observations:

  • The target compound exhibits higher molecular weight and logP compared to 1-methyl-3-phenyl derivatives, reflecting the bulkier 3-chlorophenyl and thienyl substituents.
  • Its PSA is moderately higher than 1-methyl-3-phenyl benzo[f]quinoline due to the sulfur atom in the thienyl group.
  • Compared to trifluoromethyl-substituted benzo[h]quinolines , the target compound lacks the strong electron-withdrawing CF$_3$ group but retains lipophilicity via the chlorophenyl substituent.

Electronic and Spectroscopic Properties

Thienyl-containing compounds, such as chalcones in , demonstrate strong UV-Vis absorption due to π-conjugation .

Q & A

Q. What synthetic methodologies are suitable for preparing 1-(3-chlorophenyl)-3-(2-thienyl)-substituted benzo[f]quinoline derivatives?

The Friedländer annulation is a foundational method for synthesizing benzo[f]quinoline derivatives. Starting with formyl naphthylamines, cyclization with ketones or aldehydes under acidic conditions (e.g., HCl or polyphosphoric acid) can yield the core structure. Substituents like the 3-chlorophenyl and 2-thienyl groups can be introduced via pre-functionalized precursors or post-synthetic modifications. Reaction optimization should focus on temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF) to improve yields .

Q. How can phosphoryl chloride (POCl₃) be utilized in the cyclization of benzo[f]quinoline derivatives?

POCl₃ is effective in facilitating cyclization reactions by acting as both a Lewis acid catalyst and a dehydrating agent. For example, heating 2-naphthylamine derivatives with POCl₃ at 80–100°C promotes intramolecular cyclization. Researchers should monitor reaction progress via TLC and confirm regioselectivity by comparing melting points or NMR data with literature values to avoid byproducts like benzo[g]quinoline isomers .

Q. What analytical techniques are critical for characterizing benzo[f]quinoline derivatives?

  • NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms regioselectivity.
  • Mass spectrometry (EI-MS) provides molecular weight validation and fragmentation patterns (e.g., NIST data for benchmarking) .
  • HPLC with UV detection ensures purity, particularly for compounds with conjugated systems (e.g., thienyl groups absorbing at 250–300 nm).

Q. How do pH levels affect fluorescence-based studies of benzo[f]quinoline interactions?

Fluorescence quenching experiments require pH optimization, as protonation/deprotonation of the quinoline nitrogen alters emission intensity. For binding studies with biomolecules (e.g., humic acid), conduct experiments at pH 7.4 (physiological) and pH 5.0 (acidic) to assess pH-dependent interactions. Excitation/emission wavelengths must be calibrated for each condition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for benzo[f]quinoline derivatives?

Divergent yields may arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, InCl₃-catalyzed reactions in green solvents (e.g., PEG-400) improve reproducibility and reduce byproducts . Cross-validate results with alternative methods (e.g., microwave-assisted synthesis) to confirm efficiency .

Q. How can regioselectivity be controlled during the introduction of 3-chlorophenyl and 2-thienyl groups?

Regioselectivity is influenced by electronic and steric factors. For electrophilic aromatic substitution, meta-directing groups like -Cl favor 3-chlorophenyl placement. Thienyl groups, being π-excessive, require Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for precise C-3 functionalization. Computational modeling (DFT) predicts optimal sites for substitution, reducing trial-and-error approaches .

Q. What mechanistic insights explain the formation of benzo[g]quinoline vs. benzo[f]quinoline during cyclization?

Cyclization pathways depend on the orientation of the amine and carbonyl groups. POCl₃-mediated reactions favor benzo[f]quinoline via 6-membered transition states, while steric hindrance or alternative catalysts (e.g., ZnCl₂) may shift selectivity. Isotopic labeling (¹⁵N) and kinetic studies can delineate competing pathways .

Q. How do substituents influence the biological activity of benzo[f]quinoline derivatives?

The 3-chlorophenyl group enhances lipophilicity and membrane permeability, while the 2-thienyl moiety contributes to π-π stacking with biomolecular targets. Cellular assays (e.g., MTT for cytotoxicity) and molecular docking (PDB: 1M17) evaluate structure-activity relationships. Compare derivatives with varying substituents to identify pharmacophores .

Q. What advanced techniques quantify binding interactions between benzo[f]quinoline derivatives and DNA/proteins?

  • Surface Plasmon Resonance (SPR) measures real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) provides thermodynamic data (ΔH, ΔS).
  • Fluorescence Resonance Energy Transfer (FRET) probes conformational changes in biomolecules upon ligand binding .

Q. How can green chemistry principles be applied to benzo[f]quinoline synthesis?

Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ recyclable catalysts (e.g., Fe₃O₄ nanoparticles). InCl₃ in PEG-400 reduces waste and energy consumption while maintaining >80% yield . Lifecycle assessment (LCA) tools evaluate environmental impact.

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